molecular formula C20H21F2N3O2 B10834533 N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B10834533
M. Wt: 373.4 g/mol
InChI Key: SDAKWMHNXUGINA-UHFFFAOYSA-N
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Description

PMID25666693-Compound-86 is a synthetic organic compound known for its selective inhibition of sirtuin 2 (SIRT2), a NAD-dependent protein deacetylase. This compound has shown potential in neuroprotective activity, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .

Preparation Methods

The preparation of PMID25666693-Compound-86 involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-(4-morpholinyl)benzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond. This intermediate is then reacted with 5-bromopyridine-3-carboxylic acid under basic conditions to yield the final product .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

PMID25666693-Compound-86 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their biological activity .

Scientific Research Applications

PMID25666693-Compound-86 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PMID25666693-Compound-86 involves its selective inhibition of sirtuin 2 (SIRT2). SIRT2 is a NAD-dependent deacetylase that plays a crucial role in regulating cellular processes such as aging, inflammation, and stress response. By inhibiting SIRT2, the compound modulates the acetylation status of various proteins, leading to neuroprotective effects. This inhibition is competitive with NAD+ and the enzyme’s peptide substrate, allowing the compound to effectively penetrate the blood-brain barrier and exert its effects in the central nervous system .

Comparison with Similar Compounds

PMID25666693-Compound-86 can be compared with other sirtuin inhibitors, such as:

    Sirtinol: Another SIRT2 inhibitor with similar neuroprotective properties but different structural features.

    AGK2: A potent SIRT2 inhibitor with higher selectivity and efficacy in neuroprotective assays.

    EX-527: A selective inhibitor of sirtuin 1 (SIRT1) with applications in aging and metabolic research.

The uniqueness of PMID25666693-Compound-86 lies in its ability to selectively inhibit SIRT2 while maintaining acceptable blood-brain barrier penetrance, making it a valuable tool in neurodegenerative disease research .

Properties

Molecular Formula

C20H21F2N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C20H21F2N3O2/c1-20(2,3)18-15(21)10-13(11-16(18)22)27-9-7-23-19(26)14-12-24-25-8-5-4-6-17(14)25/h4-6,8,10-12H,7,9H2,1-3H3,(H,23,26)

InChI Key

SDAKWMHNXUGINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1F)OCCNC(=O)C2=C3C=CC=CN3N=C2)F

Origin of Product

United States

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